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Sulfamide, N-methyl-N-phenyl-

Cat. No.: B3046714
CAS No.: 127903-02-0
M. Wt: 186.23 g/mol
InChI Key: JXGSOFNHBDLMSH-UHFFFAOYSA-N
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Description

Historical Context of N-Substituted Sulfamides in Chemical Research

The journey of N-substituted sulfamides began in the early 20th century, with their initial exploration driven by the burgeoning field of medicinal chemistry. The discovery of the antibacterial properties of sulfonamide drugs, famously initiated by Gerhard Domagk's work on Prontosil in the 1930s, marked a pivotal moment. acs.org This breakthrough spurred intensive research into the synthesis and structure-activity relationships of a vast array of sulfanilamide (B372717) derivatives. researchgate.net Early investigations primarily focused on N'-substituted sulfanilamides, where modifications to the sulfamoyl group (–SO₂NH₂) were found to significantly influence biological activity.

These foundational studies established the sulfamide (B24259) moiety as a critical pharmacophore and a versatile scaffold in chemical synthesis. The core principles of synthesizing sulfamides, often involving the reaction of a sulfonyl chloride with an amine, were established during this era. researchgate.net While the initial focus was heavily on antibacterial agents, this early work laid the essential groundwork for the broader exploration of sulfamides, including N,N'-disubstituted variants like N-Methyl-N-Phenylsulfamide, in various chemical disciplines.

Evolution of Synthetic Strategies for N-Methyl-N-Phenylsulfamide and Related Structures

The synthesis of unsymmetrically substituted sulfamides such as N-Methyl-N-Phenylsulfamide has evolved significantly from classical methods to more sophisticated and efficient strategies.

A foundational and still common approach to forming the N-S bond in sulfamides is the reaction of a sulfonyl chloride with an amine. researchgate.net For a compound like N-Methyl-N-Phenylsulfamide, a plausible classical synthesis would involve the reaction of N-methylaniline with sulfamoyl chloride or a related sulfuryl chloride derivative in the presence of a base to neutralize the HCl byproduct. A patent for a related process, the synthesis of N-chloromethyl-N-phenyl amino formyl chloride, starts with the chloroformylating reaction of N-methyl aniline (B41778) and phosgene, illustrating the utility of N-methylaniline as a key starting material. google.com

More contemporary methods offer greater control and versatility. The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry has revolutionized the synthesis of sulfamides. This powerful technique allows for the modular and highly efficient construction of N,N'-disubstituted sulfamides under mild conditions. polymers.co.ukorgsyn.org A general SuFEx approach could involve the reaction of a sulfamoyl fluoride with one amine, followed by the addition of a second, different amine to create an unsymmetrical product. polymers.co.uk For instance, the synthesis of the closely related N-Benzyl-N-methyl-N'-phenylsulfamide has been reported via a SuFEx-based procedure, starting from a sulfamoyl fluoride and coupling it with N-benzylmethylamine. nih.gov

Another modern approach involves the transition-metal-catalyzed cross-coupling of sulfonamides with aryl halides. Nickel-catalyzed methods, for example, have been developed for the efficient C–N bond formation between sulfonamides and a wide range of aryl electrophiles, providing a direct route to N-aryl sulfonamides. chemicalbook.com

Below is a table summarizing plausible synthetic routes to N-Methyl-N-Phenylsulfamide based on established methodologies for analogous compounds.

Synthetic Strategy Reactant 1 Reactant 2 Key Reagents/Catalysts Typical Conditions Reference Analogy
Classical Method N-MethylanilineSulfamoyl ChloridePyridine or Triethylamine (Base)Inert solvent (e.g., Dichloromethane), 0°C to room temperature researchgate.net
SuFEx Click Chemistry N-MethylanilineSulfuryl Fluoride (SO₂F₂) then AnilineBase (e.g., DBU, Et₃N)Mild conditions, high functional group tolerance polymers.co.ukorgsyn.org
Cross-Coupling PhenylsulfonamideMethylating Agent (e.g., Methyl Iodide)Base (e.g., NaH, K₂CO₃)Anhydrous solvent (e.g., DMF, THF) rsc.org
Reductive Amination Benzenesulfonyl ChlorideMethylamineReducing agentOne-pot synthesis rsc.org

This table presents generalized conditions based on analogous reactions. Specific conditions for N-Methyl-N-Phenylsulfamide would require experimental optimization.

The characterization of such compounds relies on standard analytical techniques. For the related N,N-Dimethyl-N′-phenylsulfamide, spectroscopic data provides clear structural confirmation.

Analytical Data for N,N-Dimethyl-N′-phenylsulfamide (Analog)
Property Value / Description
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance Solid
Melting Point 83-84 °C
¹H NMR (Typical Shifts) Phenyl protons (multiplet, ~7.0-7.4 ppm), NH proton (singlet, variable), N-Methyl protons (singlet, ~2.6 ppm)
IR Spectroscopy (cm⁻¹) Strong absorptions around 1320 (asymmetric S=O stretch) and 1160 (symmetric S=O stretch)

Data sourced from ECHEMI and generalized from typical sulfamide spectra. ebi.ac.uk

Scope and Significance of Contemporary Academic Research on N-Methyl-N-Phenylsulfamide in Organic Chemistry and Materials Science

In contemporary research, the N-phenylsulfonamide moiety, including structures like N-Methyl-N-Phenylsulfamide, is valued for its unique electronic and structural properties.

Organic Chemistry:

A significant application of N-aryl sulfonamides in organic chemistry is their use as directing groups for C-H activation reactions. The sulfonamide group can coordinate to a transition metal catalyst, positioning it to selectively functionalize a specific C-H bond, typically in the ortho position of the phenyl ring. For example, a phenylsulfonamide protecting group on an indole (B1671886) nitrogen has been shown to act as a directing group for 2-lithiation. au.dk This strategy allows for the construction of complex molecular architectures from simple precursors with high regioselectivity, a central goal in modern organic synthesis. researchgate.netgoogle.com The ability to install and later remove or modify the directing group adds to its synthetic utility.

Materials Science:

The sulfamide linkage is being explored as a functional component in advanced polymers. Polysulfamides, which contain the –NH–SO₂–NH– linkage in their backbone, are a class of polymers that have garnered interest due to their distinct properties. polymers.co.uk As analogs of polyureas, sulfamides can participate in strong hydrogen bonding, which can be used to create self-assembling 3D networks, gels, and other supramolecular structures. orgsyn.org

Research has shown that polysulfamides can possess high thermal stability and tunable glass transition temperatures, making them potentially suitable for various applications. orgsyn.org The incorporation of an N-methyl-N-phenyl structure into a polymer chain would be expected to influence the material's properties, such as solubility, thermal behavior, and mechanical strength, by altering the hydrogen bonding network and introducing aromatic stacking interactions. While polysulfamides are a relatively new class of polymers compared to polyesters or polyamides, the development of efficient synthetic methods like SuFEx is enabling more extensive investigation into their potential as advanced materials. polymers.co.uk The degradation of related compounds like N,N-dimethyl-N′-phenylsulfamide (DMSA) in the environment is also a subject of study, highlighting the importance of understanding the lifecycle of these chemical structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B3046714 Sulfamide, N-methyl-N-phenyl- CAS No. 127903-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[methyl(sulfamoyl)amino]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGSOFNHBDLMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613474
Record name N-Methyl-N-phenylsulfuric diamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127903-02-0
Record name N-Methyl-N-phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-phenylaminosulfonamide
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Synthetic Methodologies for N Methyl N Phenylsulfamide and Derivatives

Direct Synthetic Routes to N-Methyl-N-Phenylsulfamide Scaffold

Direct synthesis focuses on constructing the core N-methyl-N-phenylsulfamide molecule in a minimal number of steps from readily available starting materials.

The synthesis of N-substituted sulfamides can be accomplished by reacting amines with sulfamoyl chlorides. For instance, N-methylaniline is a direct precursor for forming the N-methyl-N-phenyl moiety of the target sulfamide (B24259). One documented approach involves the reaction of N-methylaniline with tert-butylsulfamoyl chloride. google.com This reaction is followed by the cleavage of the tert-butyl group using trifluoroacetic acid to yield the desired N-substituted sulfamide. google.com

The kinetics of reactions between various sulfamoyl chlorides and anilines have been studied, indicating that the reaction is first order in both the chloride and the aniline (B41778). rsc.orgpsu.edu These studies support the feasibility of forming the S-N bond, which is central to the sulfamide structure. While the direct synthesis starting from aniline would require subsequent methylation, using N-methylaniline provides a more direct path to the final product. google.comresearchgate.net The general principle of reacting anilines with sulfamoyl chlorides is a foundational method for creating N-phenylsulfonamide structures. rsc.orgpsu.edunih.gov

A classic and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of N-methyl-N-phenylsulfamide, this would involve the reaction of a suitable sulfamoyl chloride with N-methylaniline. The reaction between N,N-disubstituted sulfamoyl halides and amines is a known route for the synthesis of sulfamides. psu.edu

The reactivity of sulfamoyl chlorides with anilines has been shown to proceed via an elimination-addition mechanism, particularly with N-phenylsulfamoyl chloride. rsc.orgpsu.edu This process involves a transient N-sulfonylamine intermediate. rsc.orgpsu.edu The choice of solvent can influence the reaction mechanism, with an E2-type mechanism proposed in chloroform (B151607) and a more E1cB-like mechanism in acetonitrile. rsc.org The use of a base is typically required to neutralize the HCl generated during the reaction. researchgate.net

A specific example is the reaction of tert-butylsulfamoyl chloride with N-methylaniline, which produces an N-tert-butyl-N'-methyl-N'-phenylsulfamide intermediate. google.com The subsequent removal of the tert-butyl protecting group affords the final product. google.com This highlights the utility of substituted sulfamoyl chlorides in synthesizing complex sulfamides.

One-pot syntheses offer an efficient alternative to traditional multi-step procedures by reducing waste and simplifying purification processes. For sulfonamide synthesis, a one-pot approach can involve the in-situ generation of the sulfonylating reagent, which then reacts with the amine without being isolated.

One such strategy involves the oxidative chlorination of thiols or disulfides to generate sulfonyl chlorides. rsc.orgorganic-chemistry.org For example, thiols can be converted to their corresponding sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water. organic-chemistry.org The resulting sulfonyl chloride can then be reacted directly with an amine in the same reaction vessel to produce the sulfonamide. organic-chemistry.org Another system uses a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to directly convert thiols to sulfonyl chlorides, which are then reacted with amines to give sulfonamides in excellent yields and short reaction times. researchgate.netorganic-chemistry.org

These one-pot methods streamline the synthesis by avoiding the isolation of potentially unstable sulfonyl chloride intermediates. rsc.org

Synthesis of N-Methyl-N-Phenylsulfamide Precursors and Key Intermediates

N-methylaniline is a key precursor for the synthesis of N-methyl-N-phenylsulfamide. google.com It is commonly synthesized by the methylation of aniline. Several methods exist for this transformation. One industrial method involves reacting aniline with methanol (B129727) at high temperatures (200-250 °C) and pressures in the presence of a catalyst, such as copper or a chromium-based catalyst. google.comscispace.com This method aims to selectively produce N-methylaniline while minimizing the formation of the N,N-dimethylaniline byproduct. google.com

Another common laboratory-scale synthesis involves the reaction of aniline with a methylating agent like dimethyl sulfate. chemicalbook.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the sulfuric acid formed. chemicalbook.com Other methods include using methyl halides, like methyl iodide, often after protecting the aniline as an acetanilide (B955) to control the degree of methylation. echemi.comprepchem.com

Synthesis of N-Methylaniline from Aniline
Methylating AgentCatalyst/ReagentConditionsKey FeatureReference
MethanolCopper or Chromium catalyst200-250 °C, 30-200 atmHigh selectivity for mono-methylation. google.comscispace.com
Dimethyl SulfateSodium Hydroxide<10 °CCommon laboratory method. chemicalbook.com
Methyl IodideSodium / Acetanilide intermediateReflux in xyleneInvolves protection/deprotection steps. prepchem.com

Sulfonyl chlorides are the most common sulfonylating reagents for the synthesis of sulfonamides. researchgate.net While some sulfonyl chlorides are commercially available, they can also be prepared from more stable precursors like thiols and disulfides. The oxidative chlorination of thiols is a direct route to sulfonyl chlorides.

Several reagent systems have been developed for this transformation:

Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O): The reaction of thiols or disulfides with NaOCl·5H₂O in acetic acid provides the corresponding sulfonyl chlorides in high yields. researchgate.net

N-Chlorosuccinimide (NCS): A combination of NCS and tetrabutylammonium chloride in water can effectively oxidize thiols to sulfonyl chlorides. organic-chemistry.org

Hydrogen Peroxide and Thionyl Chloride (H₂O₂-SOCl₂): This mixture acts as a highly effective reagent for the direct oxidation of thiols to sulfonyl chlorides. researchgate.netorganic-chemistry.org

Trichloroisocyanuric acid (TCCA): In a two-step, one-pot method, TCCA with tetrabutylammonium chloride and water can be used for the oxidative chlorination of thiols. rsc.org

These methods provide versatile pathways to generate the necessary sulfonylating agents from readily available sulfur-containing starting materials. nih.govsemanticscholar.org

Generation of Sulfonyl Chlorides from Thiols
Oxidizing/Chlorinating SystemSolvent/ConditionsKey FeatureReference
NaOCl·5H₂OAcetic AcidSimple and efficient method. researchgate.net
NCS / tBu4NClWaterSuitable for one-pot sulfonamide synthesis. organic-chemistry.org
H₂O₂ / SOCl₂Not specifiedHighly reactive, short reaction times. researchgate.netorganic-chemistry.org
TCCA / tBu4NClWaterUsed in one-pot, two-step esterification. rsc.org

Routes Involving N-Nitrososulfonamide Precursors (e.g., Diazald)

The use of N-nitrososulfonamides as precursors in synthetic chemistry is well-established, most notably with N-methyl-N-nitroso-p-toluenesulfonamide, commonly known as Diazald. wikipedia.orgnih.gov Diazald is widely recognized as a convenient and relatively safe precursor for the generation of diazomethane (B1218177), a versatile methylating agent in organic synthesis. wikipedia.orgontosight.ai The reaction is typically initiated by treatment with a base, such as sodium hydroxide, in a biphasic system to produce diazomethane, which is then co-distilled. wikipedia.org

While the primary application of Diazald is for diazomethane synthesis, the underlying reactivity of the N-nitrososulfonamide functional group has been explored for other transformations. nih.govchemrxiv.org These compounds are characterized by a thermally sensitive N–NO bond, which can undergo homolytic cleavage to generate nitrogen-centered radicals. wikipedia.orgescholarship.org Recent research has harnessed this property, employing N-nitrososulfonamides as precursors for sulfonamide radicals under photocatalytic conditions. For instance, visible light-induced energy transfer has been used to promote the homolytic cleavage of the N-N bond in N-nitrososulfonamides, generating sulfonamide radicals that can participate in addition reactions. nih.gov

Furthermore, N-nitrososulfonamides can act as transnitrosating agents, transferring the nitroso group to various nucleophiles like alcohols, amines, and thiols. chemrxiv.orgescholarship.org Although direct synthesis of N-methyl-N-phenylsulfamide from an N-nitrososulfonamide precursor is not a commonly cited route, the established reactivity of this class of compounds presents potential pathways. A hypothetical route could involve the denitrosation of a suitable N-nitroso precursor. The synthesis of Diazald itself involves the nitrosation of N-methyl-p-toluenesulfonamide with nitrous acid. ontosight.ai

Advanced and Emerging Synthetic Techniques for Sulfamide Linkages

The synthesis of sulfamides, including unsymmetrically substituted derivatives like N-methyl-N-phenylsulfamide, has been significantly advanced by the development of modern catalytic and "click" chemistry methodologies. These techniques offer improvements in efficiency, substrate scope, and functional group tolerance over classical methods.

SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Click Chemistry Applications

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for reliably forming S(VI)-N bonds. rsc.orgnih.gov This methodology leverages the high stability and latent reactivity of the S-F bond in sulfonyl fluorides (R-SO₂F) and sulfuryl fluoride (SO₂F₂). nih.govnih.gov The synthesis of unsymmetrical sulfamides, such as N-methyl-N-phenylsulfamide, can be efficiently achieved through a two-step sequence. rsc.orgthieme-connect.com

The general SuFEx process for unsymmetrical sulfamides involves:

Synthesis of a monosubstituted sulfamoyl fluoride : A primary or secondary amine is reacted with a sulfuryl fluoride source (e.g., SO₂F₂ gas or a solid surrogate) to form a sulfamoyl fluoride intermediate (R¹R²NSO₂F). thieme-connect.com

Coupling with a second amine : The resulting sulfamoyl fluoride is then coupled with a different amine (R³NH₂) to yield the final unsymmetrical sulfamide. rsc.orgthieme-connect.com

This modular approach allows for the controlled and high-yielding synthesis of a diverse range of sulfamides and has also been extended to the preparation of polysulfamides. rsc.orgchemrxiv.org The reactions are typically conducted under mild conditions and exhibit broad functional group tolerance. nih.gov

SuFEx Reaction for Unsymmetrical Sulfamide Synthesis
Step 1: Sulfamoyl Fluoride Formation R¹R²NH + SO₂F₂ → R¹R²NSO₂F + HF
Step 2: Sulfamide Formation R¹R²NSO₂F + R³NH₂ → R¹R²NSO₂NHR³ + HF
Example Reactants for N-Methyl-N-Phenylsulfamide
Amine 1 (Step 1) Aniline (C₆H₅NH₂)
Intermediate (End of Step 1) Phenylsulfamoyl fluoride (C₆H₅NHSO₂F)
Amine 2 (Step 2) Methylamine (CH₃NH₂)
Final Product N-Methyl-N'-phenylsulfamide

This table illustrates a general, exemplary pathway. The order of amine addition can be reversed.

Lewis Acid Activated Sulfonyl Fluoride Reactions

The inherent stability of the S-F bond in sulfonyl fluorides and related compounds necessitates activation to facilitate reactions with nucleophiles like amines. nih.govresearchgate.net Lewis acids have been identified as effective catalysts for this transformation, promoting the formation of S-N bonds via SuFEx chemistry. nih.govnih.gov

Calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] has been demonstrated to be a particularly effective Lewis acid catalyst. nih.govorganic-chemistry.org It activates a wide range of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides toward nucleophilic attack by amines. nih.govnih.gov The reaction proceeds under mild conditions and tolerates significant steric and electronic diversity in both the sulfur-fluoride component and the amine. organic-chemistry.orgclaremont.edu

The proposed mechanism involves the coordination of the Lewis acidic calcium center to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and facilitating fluoride displacement by the amine nucleophile. nih.govnih.gov The use of silylated amines (R-N(SiMe₃)H) in conjunction with Lewis acid catalysis is also effective, as the silicon atom acts as a fluoride trap, preventing the formation of HF and improving catalytic turnover. nih.govclaremont.edu

Lewis Acid Substrates Product Key Features Reference
Ca(NTf₂)₂Sulfonyl fluorides, AminesSulfonamidesMild conditions, Broad scope organic-chemistry.org
Ca(NTf₂)₂Sulfamoyl fluorides, AminesSulfamidesRoom temperature, Good to excellent yields nih.gov
Various Metal Lewis AcidsSulfonyl fluorides, Silyl (B83357) aminesSulfonamidesEffective catalysis, Silyl group as fluoride trap nih.govnih.gov

Metal-Catalyzed Coupling Reactions for N-S Bond Formation

Transition metal catalysis offers powerful and versatile strategies for constructing N-S bonds. Various protocols have been developed utilizing different metals, sulfur sources, and nitrogen sources.

Iron-Catalyzed Reactions : An iron-catalyzed method has been developed for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. researchgate.net This one-pot reaction uses FeCl₂ as the catalyst and NaHSO₃ as a reductant, proceeding under mild conditions with a broad tolerance for different functional groups. researchgate.net Mechanistic studies suggest that the N-S bond forms through the direct coupling of the nitroarene with the sodium arylsulfinate, followed by reduction of the nitro group. researchgate.net

Copper-Catalyzed Reactions : Copper catalysis is widely used for N-S bond formation. One approach involves the aminosulfonylation of aryldiazonium tetrafluoroborates using DABCO•(SO₂)₂ as a sulfur dioxide surrogate and N-chloroamines. organic-chemistry.org Another strategy is the copper-catalyzed regioselective ring-opening of N-tosylaziridines with Grignard reagents, which yields sulfonamides. publish.csiro.au This reaction proceeds with high yield and complete regioselectivity, driven by the strongly electron-withdrawing tosyl group that favors an Sₙ2 mechanism. publish.csiro.au

Palladium-Catalyzed Reactions : Palladium catalysts can be used to couple aryl iodides with a sulfur dioxide surrogate (DABSO). The resulting aryl ammonium (B1175870) sulfinates can be converted in a one-pot process to a variety of sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org

Photoredox-Catalyzed Sulfonylation Methods

Visible-light photoredox catalysis has emerged as a green and sustainable approach for forming S-N and S-C bonds under mild conditions. nih.govacs.org These methods typically involve the generation of radical intermediates through single-electron transfer (SET) processes. acs.orgorganic-chemistry.org

Several photoredox strategies have been developed for sulfonylation and the synthesis of related sulfur-containing compounds:

A metal-free system using eosin (B541160) Y as an organic photoredox catalyst can achieve the sulfonylation of phenylhydrazines with thiols in an environmentally friendly MeCN:H₂O solvent mixture. organic-chemistry.orgorganic-chemistry.org

Iridium-based photocatalysts, such as fac-Ir(ppy)₃, can be used in three-component reactions. For example, the sulfonylation of silyl enol ethers with DABCO•(SO₂)₂ and thianthrenium salts provides β-keto sulfones. acs.orgorganic-chemistry.org The mechanism involves the photoexcited catalyst reducing the thianthrenium salt to generate an aryl or alkyl radical, which is then trapped by sulfur dioxide to form a sulfonyl radical. acs.org

The generation of sulfonamide radicals from N-nitrososulfonamide precursors can be promoted by energy transfer (EnT) catalysis under visible light, enabling subsequent addition reactions. nih.gov

These methods highlight the versatility of photoredox catalysis in accessing sulfonyl-containing scaffolds with high functional group compatibility. organic-chemistry.orgorganic-chemistry.org

Chemo- and Regioselective Synthesis Considerations in N-Methyl-N-Phenylsulfamide Formation

The synthesis of a specific unsymmetrical sulfamide like N-methyl-N-phenylsulfamide requires precise control over both chemoselectivity and regioselectivity, especially when multiple reactive sites are present in the precursors. slideshare.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of sulfamide synthesis, a key challenge arises when using precursors with multiple nucleophilic sites. For example, in a molecule containing both a primary amine and a secondary amine, or an amine and a hydroxyl group, the sulfonylation reagent must react selectively with the desired amine. The SuFEx methodology, for instance, shows excellent chemoselectivity, reacting reliably with amino groups over other functionalities like phenols under specific conditions. nih.gov Protecting groups are a classic strategy to ensure chemoselectivity, temporarily blocking more reactive sites to allow a reaction to occur at the desired position. slideshare.net

Regioselectivity concerns the control of reaction site when a functional group can react at different positions. For the formation of N-methyl-N-phenylsulfamide, the key is the controlled, stepwise addition of the two different amine fragments (aniline and methylamine) to the central sulfonyl moiety. Modular syntheses like the SuFEx approach are inherently designed to control regioselectivity. By first reacting aniline with SO₂F₂ to form phenylsulfamoyl fluoride and then reacting this intermediate with methylamine, the formation of the desired N-methyl-N'-phenylsulfamide is ensured, avoiding the isomeric N,N-dimethylsulfanilide or diphenylsulfamide byproducts.

In transition metal-catalyzed reactions, regioselectivity is often dictated by the catalyst and the nature of the electrophile and nucleophile. For instance, in the copper-catalyzed ring-opening of N-tosylaziridines, the nucleophilic attack occurs with high regioselectivity at the less sterically hindered carbon of the aziridine (B145994) ring. publish.csiro.au Similarly, in the intramolecular C-H insertion reactions of carbenes derived from 2-diazo-2-sulfamoylacetamides, the regioselectivity of the insertion (e.g., into an N-phenylacetamide moiety versus an N-phenylsulfonamide moiety) can be controlled by the electronic effects of the substituents on the aryl groups. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of synthetic routes to N-methyl-N-phenylsulfamide and its analogs is highly dependent on the careful selection and control of reaction parameters. These include the choice of solvent, temperature, base, and catalyst, all of which can significantly impact the reaction's outcome.

A common method for synthesizing N,N-dimethyl-N'-phenylsulfamide involves the reaction of aniline with dimethylsulfamoyl chloride. To minimize side reactions and improve yield, this reaction is typically conducted at a controlled temperature of 0–5°C. The choice of an anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran, is crucial to prevent the hydrolysis of the reactive dimethylsulfamoyl chloride intermediate. A base, commonly triethylamine, is used to scavenge the hydrochloric acid produced during the reaction. Under these optimized conditions, yields of 68–72% can be achieved after purification by column chromatography.

The use of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry represents a modern and efficient approach to synthesizing unsymmetrical sulfamides. This method allows for the coupling of sulfamoyl fluorides with amines under mild conditions. For instance, the reaction of monosubstituted alkyl sulfamoyl fluoride with aniline can achieve high yields using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile. amazonaws.com The versatility of this method is demonstrated by its applicability to secondary amines as well, leading to the formation of trisubstituted sulfamides. amazonaws.com Running the reaction at an elevated temperature of 50 °C for 4 hours can result in a quantitative yield. amazonaws.com

The table below summarizes the optimized conditions for the SuFEx reaction between a sulfamoyl fluoride and an amine.

Table 1: Optimization of SuFEx Reaction Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 DBU MeCN Room Temp 4 65
2 K₂CO₃ MeCN Room Temp 4 ~65
3 Pyridine MeCN Room Temp 4 <65
4 DBU PhMe Room Temp 4 ~65
5 DBU DMF Room Temp 4 <65
6 DBU MeCN 50 4 100

Data sourced from a study on SuFEx click chemistry. amazonaws.com

Palladium-catalyzed cross-coupling reactions offer another synthetic route. The amidation of N-protected 4-bromo-7-azaindole with phenylsulfonamide, for example, can be optimized by selecting the appropriate palladium catalyst, ligand, and base. A combination of a palladium catalyst, Xantphos as a ligand, and cesium carbonate as a base in dioxane at 100 °C has been shown to provide good yields. beilstein-journals.org

Furthermore, the synthesis of dichlofluanid, which involves N,N-dimethyl-N'-phenylsulfonamide as a starting material, highlights the importance of molar ratios and solvent choice. In one procedure, N,N-dimethyl-N'-phenylsulfonamide is reacted with sodium hydride and fluorodichloromethylsulfonyl chloride in toluene. The molar ratio of the reactants and the mass ratio of the starting material to the solvent are critical for maximizing the yield, which can reach 84.2%. chemicalbook.com

The development of autonomous self-optimizing flow reactors guided by in-line high-field NMR spectroscopy is a cutting-edge approach to reaction optimization. rsc.org This technology allows for the fine-tuning of variables such as residence time, stoichiometry, and catalyst loading in real-time to maximize yield or throughput. rsc.org

In the synthesis of N-phenylsulfonamide derivatives, yields have been reported to be between 69% and 95%, underscoring the efficiency of modern synthetic methods when properly optimized. nih.gov

The following table provides a list of compound names mentioned in this article.

Advanced Spectroscopic Characterization of N Methyl N Phenylsulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of N-Methyl-N-phenylsulfamide by mapping the chemical environments of its proton and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons present in the N-Methyl-N-phenylsulfamide molecule. The spectrum provides information on the electronic environment of the protons, their numbers, and the connectivity between adjacent protons. The key proton environments are the methyl group (N-CH₃), the phenyl group (C₆H₅), and the sulfamide (B24259) group (-NH₂).

Predicted ¹H NMR data indicates distinct signals for each proton type. The protons of the phenyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). The methyl protons attached to the nitrogen atom are expected to produce a singlet in the upfield region, while the NH₂ protons would also yield a characteristic signal that can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for N-Methyl-N-phenylsulfamide

Chemical Shift (ppm) Multiplicity Assignment
~7.45 - 7.35 Multiplet Phenyl (C₆H₅) protons
~4.80 Singlet (broad) Sulfamide (NH₂) protons
~3.25 Singlet N-Methyl (N-CH₃) protons

Note: Data is based on spectral predictions. Actual experimental values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of the molecule. oregonstate.edu Each unique carbon atom in N-Methyl-N-phenylsulfamide gives a distinct signal, allowing for the characterization of the phenyl ring carbons and the N-methyl carbon. researchgate.netresearchgate.netemerypharma.com

The phenyl carbons typically resonate in the downfield region (δ 120-140 ppm), with the carbon atom directly attached to the nitrogen (ipso-carbon) showing a distinct chemical shift. The N-methyl carbon appears at a much higher field. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, although for this specific molecule, distinguishing the aromatic CH carbons and the single methyl carbon is straightforward. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for N-Methyl-N-phenylsulfamide

Chemical Shift (ppm) Carbon Type Assignment
~140.0 Quaternary Phenyl C (ipso)
~129.5 CH Phenyl C (meta)
~127.0 CH Phenyl C (para)
~126.5 CH Phenyl C (ortho)
~38.0 CH₃ N-Methyl (N-CH₃)

Note: Data is based on spectral predictions. Actual experimental values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure by mapping atomic connectivities. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edumnstate.edu For N-Methyl-N-phenylsulfamide, COSY would show correlations between the adjacent protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para). emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation). sdsu.eduuvic.ca This technique would definitively link the proton signals of the phenyl ring to their corresponding carbon atoms and the N-methyl proton signal to the N-methyl carbon signal. emerypharma.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. renishaw.comscispace.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. scispace.com It is particularly useful for identifying polar functional groups. The IR spectrum of N-Methyl-N-phenylsulfamide is expected to show characteristic absorption bands for the N-H, S=O, and aromatic C-H bonds.

The sulfonyl (SO₂) group gives rise to two strong and distinct stretching bands. The N-H stretching vibrations of the primary amine (-NH₂) in the sulfamide group are also prominent. The presence of the phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring.

Table 3: Expected Characteristic IR Absorption Bands for N-Methyl-N-phenylsulfamide

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3400 - 3300 Asymmetric & Symmetric N-H Stretch Sulfamide (-NH₂) Medium
3100 - 3000 C-H Stretch Aromatic (Phenyl) Medium-Weak
1370 - 1330 Asymmetric SO₂ Stretch Sulfonyl (-SO₂-) Strong
1180 - 1160 Symmetric SO₂ Stretch Sulfonyl (-SO₂-) Strong
~1600 & ~1475 C=C Stretch Aromatic Ring Medium

Note: Values are based on typical ranges for sulfonamides and related compounds. researchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy that involves inelastic scattering of monochromatic light. horiba.comnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. plus.ac.at For N-Methyl-N-phenylsulfamide, Raman spectroscopy provides valuable information, especially regarding the sulfonyl group and the phenyl ring skeleton.

Table 4: Expected Characteristic Raman Bands for N-Methyl-N-phenylsulfamide

Raman Shift (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3050 C-H Stretch Aromatic (Phenyl) Medium
~1600 Ring C=C Stretch Aromatic (Phenyl) Strong
1180 - 1160 Symmetric SO₂ Stretch Sulfonyl (-SO₂-) Strong
~1000 Ring Breathing Mode Aromatic (Phenyl) Strong

Note: Values are based on typical ranges for sulfonamides and related compounds. researchgate.net

Table 5: Compound Names Mentioned in the Article

Compound Name
N-Methyl-N-phenylsulfamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For N-Methyl-N-Phenylsulfamide (C₇H₁₀N₂O₂S), with a calculated nominal molecular weight of 186.23 g/mol , electron ionization (EI) or other soft ionization techniques would produce a molecular ion (M⁺˙) or a pseudo-molecular ion (e.g., [M+H]⁺), whose mass-to-charge ratio (m/z) confirms the molecular mass. bldpharm.com

The fragmentation of N-Methyl-N-Phenylsulfamide is governed by the stability of the resulting fragment ions and the relative strengths of its chemical bonds. The presence of functional groups like the phenyl ring, amide linkages, and the sulfonyl core dictates the primary cleavage pathways. msu.edu The influence of a heteroatom with non-bonding electrons, such as nitrogen, can significantly direct the fragmentation process. msu.edu Key fragmentation processes for this molecule are expected to involve cleavages adjacent to the nitrogen atoms (α-cleavage) and ruptures of the nitrogen-sulfur bonds. msu.edulibretexts.org

Commonly observed fragmentation patterns would include:

Loss of a methyl radical: Cleavage of the N-CH₃ bond would result in a fragment ion at m/z 171.

Cleavage of the N-S bond: Rupture of the bond between the methyl-substituted nitrogen and the sulfur atom can lead to multiple fragments depending on charge retention.

Loss of sulfur dioxide: Elimination of SO₂ (m/z 64) is a characteristic fragmentation for sulfonyl-containing compounds, leading to a fragment at m/z 122.

Formation of phenyl-containing ions: Cleavage can yield ions related to the aniline (B41778) substructure, such as the phenyl cation (C₆H₅⁺) at m/z 77.

The following table summarizes the plausible fragment ions for N-Methyl-N-Phenylsulfamide based on established fragmentation principles.

Proposed Fragment Ion Structure m/z (Nominal) Formation Pathway
[M-CH₃]⁺[C₆H₅NHSO₂NH]⁺171Loss of methyl radical from the molecular ion.
[C₆H₅NHSO₂]⁺Phenylsulfamoyl cation156Cleavage of the S-N(CH₃) bond.
[C₇H₈N]⁺N-methylaniline radical cation106Cleavage of the N-S bond with charge retention on the N-methylaniline moiety.
[SO₂NHCH₃]⁺Methylsulfamoyl cation94Cleavage of the S-N(Phenyl) bond.
[C₆H₅NH₂]⁺˙Aniline radical cation93Cleavage of the S-N(Phenyl) bond followed by hydrogen rearrangement.
[C₆H₅]⁺Phenyl cation77Fragmentation of the aniline moiety.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. neu.edu.tr This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. msu.edu For N-Methyl-N-Phenylsulfamide, HRMS would be used to confirm its elemental formula, C₇H₁₀N₂O₂S. The ability to measure the exact mass is crucial for distinguishing it from potential isomers or isobaric compounds in complex mixtures. europa.eu

The table below compares the nominal mass with the calculated monoisotopic (exact) mass for the compound.

Parameter Value Significance
Molecular FormulaC₇H₁₀N₂O₂SDefines the atomic composition.
Nominal Mass186 g/mol Integer mass based on the most abundant isotope of each element.
Monoisotopic Mass186.04630 amuThe exact mass calculated using the most abundant isotope for each atom (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish definitive structural information by analyzing the fragmentation of a specific, isolated precursor ion. scielo.org.mx In a typical MS/MS experiment for N-Methyl-N-Phenylsulfamide, the molecular ion ([M]⁺˙ at m/z 186) or the protonated molecule ([M+H]⁺ at m/z 187) would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product (or daughter) ions. nih.gov These product ions are then analyzed in a second mass analyzer.

This technique allows for the construction of a fragmentation tree, confirming the relationships between precursor and product ions. researchgate.net For instance, selecting the m/z 187 ion and observing a product ion at m/z 172 would confirm the loss of a neutral methyl group (15 Da). Further fragmentation of the m/z 172 ion could be studied (an MS³ experiment) to confirm subsequent losses, such as the elimination of SO₂ to yield an ion at m/z 108. scielo.org.mx This stepwise analysis provides conclusive evidence for the fragmentation pathways proposed in the standard MS analysis and solidifies the structural assignment of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. uomustansiriyah.edu.iq The UV-Vis spectrum of N-Methyl-N-Phenylsulfamide is expected to be characterized by absorptions arising from its constituent chromophores: the phenyl ring and the sulfamide group with its associated non-bonding electrons. gdckulgam.edu.in

The primary electronic transitions anticipated are:

π→π* Transitions: These high-intensity absorptions are characteristic of the aromatic phenyl ring. libretexts.org Unsubstituted benzene (B151609) typically shows a strong absorption band around 254 nm. Substitution on the ring by the sulfamoyl group is expected to cause a bathochromic (red) shift to a longer wavelength. uobabylon.edu.iq

n→π* Transitions: These lower-intensity transitions involve the excitation of non-bonding (n) electrons from the nitrogen and oxygen atoms into anti-bonding π* orbitals. libretexts.orgresearchgate.net The lone pairs on the two nitrogen atoms and the two sulfonyl oxygen atoms are available for such transitions. These absorptions typically occur at longer wavelengths than π→π* transitions and may be sensitive to solvent polarity. uobabylon.edu.iq A blue shift (to shorter wavelengths) is often observed for n→π* transitions in polar, hydrogen-bonding solvents. uomustansiriyah.edu.iq

The following table summarizes the expected electronic transitions for N-Methyl-N-Phenylsulfamide.

Transition Type Involved Orbitals Associated Chromophore Expected Wavelength Region Expected Intensity
π → πBonding π → Antibonding πPhenyl Ring250-280 nmHigh (ε > 1,000)
n → πNon-bonding n → Antibonding πPhenyl Ring, S=O, N-H, N-C>280 nmLow (ε < 1,000)

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of those elements within the top 5-10 nanometers of a material's surface. wikipedia.org An XPS analysis of N-Methyl-N-Phenylsulfamide would confirm the presence of carbon, nitrogen, oxygen, and sulfur, and high-resolution spectra of each element's core levels would reveal details about their chemical environments. measurlabs.com

C 1s Spectrum: The carbon 1s spectrum would be deconvoluted into at least two peaks. The major peak at approximately 284.8-285.0 eV would correspond to the C-C and C-H bonds of the aromatic phenyl ring. A second, smaller peak at a slightly higher binding energy (around 286.2 eV) would be assigned to the methyl carbon bonded to nitrogen (N-CH₃). diva-portal.org

N 1s Spectrum: The nitrogen 1s spectrum is expected to show two distinct components due to the two different chemical environments of the nitrogen atoms. The nitrogen atom of the N-phenyl group (N-H) and the nitrogen of the N-methyl group would have slightly different binding energies, likely in the range of 399-401 eV, similar to those seen in amides and related structures. rsc.orgresearchgate.net

O 1s Spectrum: The oxygen 1s peak would appear at a binding energy characteristic of sulfonyl groups (O=S=O), typically in the range of 532-533 eV.

S 2p Spectrum: The sulfur 2p spectrum would exhibit a doublet (2p₃/₂ and 2p₁/₂) with a binding energy for the S 2p₃/₂ peak around 168-169 eV, which is characteristic of sulfur in the +6 oxidation state, as found in sulfonamides and sulfates. sgservice.com.tw

This detailed analysis allows for a comprehensive understanding of the surface chemistry of the compound. The following table outlines the predicted binding energies for the core-level spectra of N-Methyl-N-Phenylsulfamide.

Core Level Functional Group Predicted Binding Energy (eV) Comments
C 1sC-C, C-H (Phenyl)~285.0Main carbon peak from the aromatic ring.
C 1sC-N (Methyl)~286.2Shifted to higher energy due to bonding with electronegative nitrogen.
N 1s-NH- (Amide-like)~399-401Two components are expected for the two distinct N environments.
N 1s>N-CH₃ (Amide-like)~399-401Precise values depend on the local chemical environment.
O 1sS=O (Sulfonyl)~532.5Characteristic of doubly bonded oxygen on a sulfur atom.
S 2p₃/₂R-SO₂-R' (Sulfonyl)~168.5Indicates sulfur in the +6 oxidation state.

Structural Elucidation and Solid State Analysis of N Methyl N Phenylsulfamide

Single Crystal X-ray Diffraction Studies

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the molecular structure of N-methyl-N-phenylsulfamide is not feasible. This includes:

Supramolecular Architecture and Intermolecular Interactions in the Crystal Lattice

The study of the supramolecular chemistry of N-methyl-N-phenylsulfamide, which involves interactions between molecules in the crystal lattice, is also contingent on single-crystal X-ray diffraction data.

Crystal Packing Analysis and Polymorphism Studies

Following extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSDC), no experimental crystal structure data for N-Methyl-N-Phenylsulfamide has been publicly reported. The absence of this foundational data precludes a detailed analysis of its crystal packing, intermolecular interactions, and any potential polymorphic forms.

Typically, a crystal packing analysis would involve the examination of the three-dimensional arrangement of molecules in the unit cell. This analysis identifies key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the stability of the crystal lattice. Without crystallographic data, a definitive description of these interactions for N-Methyl-N-Phenylsulfamide cannot be provided.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Polymorphism studies are crucial for understanding the physical properties of a compound. However, without any identified crystal structures for N-Methyl-N-Phenylsulfamide, an investigation into its potential polymorphism is not feasible.

Theoretical and Computational Chemistry Studies on N Methyl N Phenylsulfamide

Quantum Chemical Calculation Methodologies Applied to Sulfamides

A variety of quantum chemical calculation methodologies are employed to study sulfamide (B24259) systems, each with its own balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a prominent method for the theoretical simulation of the electronic structure of organic compounds, including sulfamides. nih.gov This approach is favored for its ability to provide a good compromise between accuracy and computational expense. DFT methods, such as B3LYP, are frequently used to analyze the electronic and geometric characteristics of sulfonamides. daneshyari.com For instance, geometry optimization of sulfamide derivatives is often carried out at the B3LYP/6-31G(d,p) level of theory. researchgate.net

DFT calculations are instrumental in determining key quantum chemical descriptors that can be correlated with the biological activities of these compounds. daneshyari.com The theory is also utilized in protein-small molecule affinity predictions, which is crucial for understanding the interactions of sulfamides with biological targets. ingentaconnect.com Furthermore, DFT studies contribute to understanding sorption and degradation processes of sulfonamides in the environment. nih.gov

Beyond DFT, both ab initio and semi-empirical methods are valuable in the computational analysis of sulfamides. Ab initio methods, which are based on first principles without the use of experimental data for parametrization, can provide highly accurate results, though they are computationally demanding. scribd.com A common application is the use of ab initio force fields with specific basis sets, like 3-21G, for vibrational spectrum analysis. colab.ws The Hartree-Fock (HF) method, a foundational ab initio approach, is often used for initial geometry optimizations before applying more sophisticated calculations. nih.gov

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. scribd.com Methods like AM1 and PM3 have been used to predict the conformational stability of nitrososulfamides, a related class of compounds. mdpi.com These methods are particularly useful for screening large numbers of molecules or for studying large systems where higher-level calculations are not feasible. libretexts.org The choice between ab initio and semi-empirical methods often depends on the specific research question and the available computational resources. scribd.comresearchgate.net

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build molecular orbitals. wikipedia.org For sulfamide systems, the selection and validation of an appropriate basis set are crucial for obtaining reliable results. researchgate.net Pople-style basis sets, such as 6-31G, are commonly used, often augmented with polarization and diffuse functions (e.g., 6-31G(d,p)) to better describe the electronic distribution, particularly around the sulfur atom. nih.govwikipedia.org The inclusion of f-type polarization functions has been shown to improve geometry optimizations for sulfonamide derivatives. researchgate.net

Correlation-consistent basis sets, like cc-pVDZ and its augmented versions, are designed to systematically converge towards the complete basis set limit, offering a route to highly accurate calculations. wikipedia.orgfiveable.me The validation of a chosen basis set is often performed by comparing calculated properties, such as geometrical parameters, with experimental data from crystallography. researchgate.net For large systems, a stepwise basis set builder approach can be employed to selectively use larger basis sets for reactive atoms while using smaller ones for spectator atoms, thus balancing accuracy and computational cost. umich.edu

Electronic Structure and Molecular Properties Insights

Theoretical calculations provide a deep understanding of the electronic structure and molecular properties of N-methyl-N-phenylsulfamide, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. unesp.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical activity. researchgate.net

For sulfamides, FMO analysis helps to determine molecular reactivity and electronic structure. nih.gov DFT calculations are commonly used to compute the energies of the HOMO and LUMO. daneshyari.com The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. While FMO theory is a powerful tool, it has limitations, especially for large molecules where the frontier orbitals can be delocalized over many atoms. unesp.brnih.gov

Calculated HOMO and LUMO Energies of a Related Sulfonamide
ParameterEnergy (eV)
EHOMO-6.3
ELUMO-1.68
Energy Gap (ΔE)4.62

The data in this table is based on a representative sulfonamide derivative and serves as an illustrative example of typical values obtained from quantum chemical calculations. The specific values for N-methyl-N-phenylsulfamide may vary.

The distribution of electronic charge within a molecule is fundamental to its chemical behavior and intermolecular interactions. Mulliken population analysis is a widely used method in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.org This analysis partitions the total electron density among the constituent atoms, providing a quantitative measure of the charge on each atom. numberanalytics.com

Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (ESP) surface is a critical tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. It is calculated by determining the force exerted on a positive test charge (like a proton) at various points in the space surrounding a molecule, arising from the molecule's own distribution of electrons and nuclei. uni-muenchen.de This potential is then mapped onto a surface of constant electron density, typically the van der Waals surface, using a color-coded scheme to visualize regions of varying electrostatic potential. uni-muenchen.deyoutube.com

For N-Methyl-N-Phenylsulfamide, the ESP surface provides a visual guide to its reactivity.

Electron-Rich Regions (Nucleophilic Sites): Regions with a negative electrostatic potential, typically colored red or orange, indicate an excess of electron density. These are the most likely sites for an electrophilic attack. In N-Methyl-N-Phenylsulfamide, the oxygen atoms of the sulfonyl group (SO₂) are expected to be the most electron-rich areas, exhibiting a strong negative potential due to the high electronegativity of oxygen. researchgate.net The nitrogen atoms would also show negative potential, though likely less intense than the sulfonyl oxygens. researchgate.net

Electron-Poor Regions (Electrophilic Sites): Regions with a positive electrostatic potential, usually colored blue, signify a deficiency of electron density and are susceptible to nucleophilic attack. The sulfur atom in the sulfonyl group is bonded to two highly electronegative oxygen atoms and two nitrogen atoms, creating a significant positive potential, making it a prime electrophilic center. Additionally, the hydrogen atoms, particularly any N-H protons if present in a related primary or secondary sulfamide, would show positive potential.

Aromatic System: The phenyl group will display a complex potential distribution. The center of the π-system above and below the ring will likely show a negative potential, characteristic of aromatic systems, while the hydrogen atoms on the periphery of the ring will exhibit positive potential. researchgate.net

By analyzing the ESP surface, chemists can predict how N-Methyl-N-Phenylsulfamide will interact with other molecules, identifying likely sites for hydrogen bonding, and predicting the initial steps of a chemical reaction. researchgate.net The specific values of the potential maxima (V_S,max) and minima (V_S,min) on the surface can be calculated to quantify the molecule's reactivity at these sites. researchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools used in quantum chemistry to provide a detailed picture of electron pairing and localization within a molecule. researchgate.netjussieu.frniscpr.res.in They offer a method for partitioning molecular space into regions that correspond to chemical concepts like atomic cores, covalent bonds, and lone pairs of electrons. araproceedings.com

Electron Localization Function (ELF): ELF is a function of spatial coordinates that takes values between 0 and 1. A high ELF value (approaching 1) corresponds to a high degree of electron localization, characteristic of core electrons, covalent bonds, and lone pairs. jussieu.fr An ELF analysis for N-Methyl-N-Phenylsulfamide would be expected to reveal:

High localization around the oxygen atoms, corresponding to their core electrons and lone pairs.

Significant localization in the regions of the C-C, C-H, C-N, and N-S bonds, indicating the covalent nature of these bonds. niscpr.res.in

Monosynaptic basins (attractors) near the oxygen atoms, confirming the presence of lone pairs. araproceedings.com

Local Orbital Locator (LOL): The LOL is another function that helps in visualizing and analyzing the nature of chemical bonds, relying on the kinetic energy density. researchgate.net Similar to ELF, high LOL values indicate regions where electrons are highly localized. LOL maps are often used to differentiate between bonding and non-bonding regions and can highlight the strength of covalent interactions. araproceedings.com For N-Methyl-N-Phenylsulfamide, LOL analysis would complement the ELF findings, providing a clear map of covalent bonds and lone pair regions and helping to quantify the degree of electron sharing versus localization. researchgate.net

Together, ELF and LOL analyses provide a powerful, qualitative, and quantitative understanding of the electronic structure of N-Methyl-N-Phenylsulfamide, moving beyond simple Lewis structures to a more nuanced view of its chemical bonding. niscpr.res.in

Electrophilicity Index and Chemical Hardness Calculations

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various indices. mdpi.com Among the most important are chemical hardness (η) and the electrophilicity index (ω).

Chemical Hardness (η): Chemical hardness measures a molecule's resistance to a change in its electron distribution or charge transfer. chemmethod.com It is calculated as the difference between the ionization potential (I) and the electron affinity (A). Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," indicating high stability and low reactivity. chemmethod.com Conversely, "soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. nih.gov It is a quantitative measure of a molecule's ability to act as an electrophile. mdpi.com A higher electrophilicity index indicates a greater capacity to accept electrons. It is defined using the chemical potential (μ) and chemical hardness (η). nih.govscielo.org.mx

Below is a table of representative values for related compounds, calculated using DFT, to illustrate these concepts.

CompoundChemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)ClassificationReference
p-nitrophenol3.8993.064Strong Electrophile imist.ma
p-aminophenol4.0180.885Marginal Electrophile imist.ma
Ethylene7.740.73Marginal Electrophile mdpi.com
Captodative Ethylene (nitroso/amino substituted)3.062.52Strong Electrophile mdpi.com

Based on its structure, N-Methyl-N-Phenylsulfamide is expected to be a moderately strong electrophile, with its reactivity centered on the sulfonyl group.

Computational Insights into Reactivity and Reaction Mechanisms of N-Methyl-N-Phenylsulfamide

Transition State Characterization and Reaction Coordinate Analysis

Understanding a chemical reaction requires detailed knowledge of the transition state (TS), the highest energy point on the reaction pathway that connects reactants and products. nih.govbeilstein-journals.org Computational chemistry is an indispensable tool for locating and characterizing these fleeting structures.

For reactions involving N-Methyl-N-Phenylsulfamide, such as nucleophilic substitution at the sulfur atom or cleavage of the N-S bond, computational methods would be employed to:

Locate the Transition State: Algorithms are used to search the potential energy surface (PES) for a first-order saddle point, which corresponds to the TS. wikipedia.org This structure represents the "bottleneck" of the reaction. nih.gov

Characterize the Transition State: Once located, the TS is confirmed by a frequency calculation. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov

Reaction Coordinate Analysis: The reaction coordinate, also known as the Intrinsic Reaction Coordinate (IRC), is the minimum energy path that connects the reactants to the products through the transition state. arxiv.org By mapping this path, chemists can follow the precise geometric changes—bond stretching, breaking, and forming—that occur during the transformation. nih.gov This provides a detailed, step-by-step "movie" of the reaction mechanism.

For example, in a hydrolysis reaction, the IRC would show the approaching water molecule, the formation of a pentacoordinate sulfur intermediate (or a concerted bond-forming/bond-breaking process), the cleavage of the N-S bond, and the final separation of the products. nih.gov

Energetic Profiles of Chemical Transformations

An energy profile, or reaction coordinate diagram, is a graph that plots the change in potential energy as a reaction progresses from reactants to products. wikipedia.orgyoutube.com These diagrams provide crucial insights into the thermodynamics and kinetics of a reaction. savemyexams.com

For a chemical transformation of N-Methyl-N-Phenylsulfamide, computational methods would calculate the energies of all relevant species:

Reactants: The starting materials.

Intermediates: Any stable, but transient, species formed during the reaction.

Transition States (TS): The energy barriers between steps.

Products: The final molecules formed.

From these energies, key thermodynamic and kinetic quantities are determined:

Activation Energy (Ea or ΔG‡): The energy difference between the reactants and the transition state. savemyexams.com This barrier determines the reaction rate; a higher barrier means a slower reaction.

Enthalpy of Reaction (ΔH): The energy difference between the products and reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). youtube.com

The table below provides a conceptual energetic profile for a hypothetical single-step reaction of N-Methyl-N-Phenylsulfamide.

SpeciesDescriptionRelative Free Energy (ΔG) (kcal/mol)
Reactants (R)N-Methyl-N-Phenylsulfamide + Nucleophile0.0
Transition State (TS)Highest energy point on reaction path+25.0
Products (P)Final products after bond cleavage/formation-15.0

This table is for illustrative purposes.

Mechanisms of N-S Bond Formation and Cleavage

The nitrogen-sulfur (N-S) bond is central to the chemistry of N-Methyl-N-Phenylsulfamide. Computational studies are vital for elucidating the precise mechanisms by which this bond is formed and broken.

N-S Bond Formation: The synthesis of sulfamides typically involves the reaction of a primary or secondary amine with a sulfamoyl chloride or a related sulfurylating agent. organic-chemistry.org Computational modeling can investigate the mechanism of this nucleophilic substitution, determining whether it proceeds through a concerted or a stepwise addition-elimination pathway. These studies would analyze the transition states and intermediates to understand the factors controlling the reaction's feasibility and selectivity.

N-S Bond Cleavage: The cleavage of the N-S bond is a key reaction of sulfamides. This can be initiated by various reagents, such as nucleophiles or reducing agents. For instance, a proposed mechanism for the reaction of a related N-sulfenylsuccinimide involved the formation of a free carbene, generation of a sulfur ylide, and subsequent N-S bond cleavage. rsc.org For N-Methyl-N-Phenylsulfamide, a plausible cleavage mechanism would involve nucleophilic attack at the electrophilic sulfur atom. Computational analysis would:

Model the approach of the nucleophile.

Characterize the transition state for the N-S bond rupture.

Determine the activation barrier for the cleavage.

Investigate the influence of the phenyl and methyl substituents on the reaction energetics.

Such computational insights are crucial for predicting reactivity, optimizing reaction conditions, and designing new synthetic methodologies based on N-S bond functionalization. nih.gov

Molecular Dynamics Simulations (if applicable to non-biological systems, e.g., adsorption on surfaces)

Molecular dynamics (MD) is a powerful computational method for analyzing the physical movements of atoms and molecules over time. These simulations are widely used to understand the behavior of systems at a molecular level, including processes like adsorption onto surfaces, which is critical in fields such as materials science and catalysis.

Reactivity and Chemical Transformations of N Methyl N Phenylsulfamide

Nucleophilic Substitution Reactions Involving the Sulfamide (B24259) Moiety

In the context of N-Methyl-N-phenylsulfamide, the nitrogen attached to the phenyl group is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. The methyl-substituted nitrogen, however, retains greater nucleophilic character. The sulfamide nitrogen can be deprotonated by a base, enhancing its nucleophilicity for subsequent reactions, such as alkylation. monash.edu

Conversely, the sulfur atom of the sulfamide is electrophilic and can be attacked by strong nucleophiles. This can lead to the displacement of one of the nitrogen-containing groups in a nucleophilic substitution reaction. ksu.edu.sa The efficiency of such reactions often depends on converting the amino group into a better leaving group.

The synthesis of related sulfamide structures often involves the nucleophilic substitution of a sulfonyl chloride with an amine, highlighting the role of the amine as the nucleophile in forming the S-N bond. smolecule.comsmolecule.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of N-Methyl-N-phenylsulfamide can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The substituent already present on the ring, in this case, the N-methylsulfamoyl group (-NHSO₂NHCH₃), dictates the rate and position of the incoming electrophile. wikipedia.org

Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. ulethbridge.capressbooks.pub Activating groups increase the reaction rate compared to benzene (B151609), while deactivating groups decrease it. libretexts.org

The N-methylsulfamoyl group is considered a deactivating group. The strongly electron-withdrawing sulfonyl (-SO₂-) core reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgrsc.org This deactivation makes reactions like nitration or halogenation require harsher conditions than for benzene. wikipedia.org

Despite being deactivating, the nitrogen atom attached to the ring has a lone pair of electrons that can be donated into the ring through resonance. ulethbridge.ca This resonance effect preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. libretexts.orgwvu.edu Therefore, the N-methylsulfamoyl group is an ortho-, para- director.

A common example of an SEAr reaction is nitration. For a related sulfanilamide (B372717) derivative, nitration of the aromatic ring was successfully achieved using a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) electrophile. rsc.org Due to the deactivating nature of the sulfonamide group, the reactivity of the aromatic ring is significantly reduced. rsc.org

Electrophilic Aromatic Substitution
Directing Effect of -NHSO₂NHCH₃ Ortho-, Para- director
Reactivity Effect Deactivating
Typical Reaction Nitration
Common Reagents Concentrated HNO₃ and H₂SO₄ rsc.org

Transformations at the Nitrogen Center of the Sulfamide

The nitrogen atoms in the sulfamide moiety, particularly the one not directly attached to the phenyl ring, can be readily alkylated and acylated. amazonaws.com These reactions typically proceed via deprotonation of the nitrogen with a suitable base to form a more nucleophilic amide anion, which then attacks an electrophilic alkylating or acylating agent. monash.eduorientjchem.org

Alkylation: N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. dnu.dp.uagoogle.com For instance, N-methylation has been accomplished using methyl iodide (MeI) with a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). publish.csiro.au The use of Lewis acids as catalysts for the alkylation of sulfonamides with alkyl halides has also been reported. dnu.dp.ua

Acylation: N-acylation is a fundamental reaction for protecting amino groups or synthesizing more complex amides and imides. orientjchem.org Acylating agents like acyl chlorides or anhydrides react with the sulfamide nitrogen. orientjchem.org For example, N-benzyl sulfonamide can be acylated with acetic anhydride. orientjchem.org The synthesis of novel disulfonamide compounds has been achieved through the N-acylation of N-aryl sulfonyl ethylenediamines with maleated rosin (B192284) acyl chloride. cabidigitallibrary.org

Reaction Reagents Purpose
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃) publish.csiro.auIntroduction of an alkyl group
N-Acylation Acyl chloride or Anhydride orientjchem.orgIntroduction of an acyl group, Protection of NH group orientjchem.org

While specific rearrangement reactions of N-Methyl-N-phenylsulfamide are not extensively documented, the structural motifs present in its derivatives allow for the possibility of several classical organic rearrangements. Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in

Studies on related sulfonamide derivatives show they can undergo rearrangements. For example, the rearrangement of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali has been reported. nih.gov

Potential rearrangements could be analogous to:

Beckmann Rearrangement: If the sulfamide were part of a ketoxime structure, it could undergo an acid-catalyzed rearrangement to form an N-substituted amide. mvpsvktcollege.ac.in The reaction is initiated by the conversion of the oxime hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to it. mvpsvktcollege.ac.in

Bamberger Rearrangement: This reaction involves the conversion of N-phenylhydroxylamines to 4-aminophenols in the presence of strong aqueous acid. wiley-vch.de If N-Methyl-N-phenylsulfamide were converted to an N-phenylhydroxylamine derivative, a similar rearrangement could be envisioned.

Intramolecular C-H Insertion: Research on 2-diazo-2-sulfamoylacetamides, which contain an N-phenylsulfonamide moiety, has shown that they can undergo intramolecular carbene C-H insertion reactions to form heterocyclic products like 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivatives. researchgate.netresearchgate.net

Cleavage and Derivatization of the Sulfamide Linkage

The sulfur-nitrogen (S-N) bonds in the sulfamide linkage can be cleaved under specific conditions. This cleavage is a key step in deprotection strategies where a sulfonamide group is used to protect an amine. publish.csiro.au

Reductive cleavage is a common method for deprotecting sulfonamides. publish.csiro.au However, sulfonamides are known for their stability, making deprotection challenging. publish.csiro.au Various reagents have been employed for this purpose, though with varying success depending on the specific substrate. publish.csiro.au

The cleavage of C-N bonds in unstrained cyclic amines has been explored as a strategy for molecular diversification, and similar principles could be applied to the cleavage of the S-N bond in sulfamides to generate new derivatives. researchgate.net The cleavage of N-O bonds in related oxime structures is also a well-established method for synthesizing N-heterocycles. mdpi.com

Derivatization of N-Methyl-N-phenylsulfamide can be achieved through the reactions described in the sections above, such as alkylation, acylation, and electrophilic aromatic substitution, which modify the molecule while keeping the core sulfamide structure intact.

Oxidation and Reduction Pathways of N-Methyl-N-Phenylsulfamide

N-Methyl-N-phenylsulfamide can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The sulfamide moiety can be oxidized. Common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be used to oxidize related sulfonamide compounds, potentially leading to sulfonic acid derivatives. The phenyl ring can also be oxidized under harsh conditions. The oxidation of the simpler N,N'-dimethylsulfamide can lead to the formation of N-nitrosodimethylamine (NDMA), a toxic compound.

Reduction: The sulfamide group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. smolecule.com The reduction of the sulfamide linkage can lead to the formation of the corresponding amines. It is also a method used for the cleavage of the S-N bond, as mentioned previously.

Transformation Typical Reagents Resulting Products
Oxidation Potassium permanganate, Hydrogen peroxide evitachem.comSulfonic acid derivatives
Reduction Lithium aluminum hydride (LiAlH₄) evitachem.comAmines

Formation of Advanced Chemical Derivatives for Specific Chemical Functions

The strategic functionalization of N-Methyl-N-phenylsulfamide has paved the way for the creation of advanced chemical derivatives with tailored properties for specific applications. These transformations often involve the introduction of complex molecular scaffolds, leading to compounds with potential uses in fields such as medicinal chemistry and materials science. Research in this area has focused on leveraging the inherent reactivity of the N-Methyl-N-phenylsulfamide core to construct novel molecular architectures.

A notable advancement in the derivatization of N-Methyl-N-phenylsulfamide involves its use as a building block for the synthesis of complex heterocyclic systems. One such approach is through the formation of 2-diazo-2-sulfamoylacetamides, which serve as precursors for intramolecular carbene C-H insertion reactions. mdpi.comresearchgate.net This methodology allows for the construction of intricate polycyclic structures that are of interest in drug discovery and development.

For instance, the reaction of N-methylaniline with 2-chloroacetyl chloride, followed by a series of transformations including sulfonation and subsequent reaction with another equivalent of N-methylaniline, can be used to build up a more complex sulfamoylacetamide structure. This intermediate can then be converted into a diazo compound, a highly reactive species poised for further chemical transformation. mdpi.comresearchgate.net

A key transformation of these diazo derivatives is the rhodium-catalyzed intramolecular C-H insertion. This reaction allows for the formation of a new carbon-carbon bond, leading to the creation of a five-membered ring fused to the phenyl group of the original N-Methyl-N-phenylsulfamide. This specific transformation has been shown to produce indolin-2-one derivatives, a structural motif present in numerous biologically active compounds. mdpi.comresearchgate.net

The following table details some of the advanced chemical derivatives that have been synthesized from N-Methyl-N-phenylsulfamide and their intended chemical functions.

Derivative NameMolecular FormulaMethod of FormationSpecific Chemical FunctionReference
2-Diazo-N-methyl-2-(N-methyl-N-phenylsulfamoyl)-N-phenylacetamideC₁₆H₁₆N₄O₃SDiazo transfer reaction on the corresponding acetamidePrecursor for intramolecular C-H insertion reactions mdpi.comresearchgate.net
1-Methyl-3-(N-methyl-N-phenylsulfamoyl)indolin-2-oneC₁₆H₁₆N₂O₃SRhodium-catalyzed intramolecular C-H insertionSynthesis of heterocyclic scaffolds mdpi.comresearchgate.net
N-Methyl-N-phenyl-2-(N,N-diphenylsulfamoyl)acetamideC₂₁H₂₁N₂O₃SReaction of a sulfonyl chloride with N-methylanilineIntermediate for the synthesis of diazo compounds mdpi.com
2-(N-Benzyl-N-butylsulfamoyl)-N-methyl-N-phenylacetamideC₂₀H₂₇N₂O₃SReaction of a sulfonyl chloride with N-methylanilineIntermediate for the synthesis of diazo compounds mdpi.com

The synthesis of these derivatives highlights the utility of N-Methyl-N-phenylsulfamide as a versatile scaffold in organic synthesis. The ability to introduce various substituents on both the amide and sulfonamide nitrogen atoms allows for the fine-tuning of the electronic and steric properties of the resulting molecules. mdpi.comresearchgate.net This modularity is crucial for designing compounds with specific activities, such as enzyme inhibitors or ligands for metal catalysts. While the primary application demonstrated for these specific derivatives is in the realm of synthetic methodology, the resulting heterocyclic structures are of significant interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov

Applications of N Methyl N Phenylsulfamide and Its Derivatives in Advanced Chemical Research Excluding Biological/medicinal

Ligand Design in Organometallic Chemistry and Catalysis

The sulfamide (B24259) functional group, particularly when substituted with aryl and alkyl moieties like in N-methyl-N-phenylsulfamide, offers a unique combination of steric and electronic properties that are highly valuable in ligand design for transition metal catalysis. rsc.orgnih.gov These ligands can significantly influence the outcome of catalytic reactions, enhancing efficiency and controlling selectivity. wikipedia.org

N-aryl and N-alkyl sulfamide derivatives have been successfully employed as directing groups and ligands in a variety of transition metal-catalyzed reactions. rsc.org The nitrogen and oxygen atoms of the sulfamide group can coordinate to a metal center, facilitating reactions at specific sites within a substrate molecule. This directed approach is a cornerstone of modern synthetic strategy, enabling the functionalization of otherwise unreactive bonds. snnu.edu.cn

For instance, sulfonamide-containing groups are effective in guiding palladium catalysts to activate specific C–H bonds. snnu.edu.cnnih.gov This strategy has been applied to the synthesis of complex cyclic structures. The development of ligands is crucial for the success of these transformations, as they modulate the reactivity and stability of the catalytic species. nih.govresearchgate.net While direct examples featuring N-methyl-N-phenylsulfamide are not extensively documented, the principles established with closely related sulfonamide ligands are directly applicable. The broader class of sulfonamides has been shown to be effective in various cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com

The substituents on the sulfamide nitrogen atoms play a critical role in tuning the properties of the resulting metal catalyst. The methyl and phenyl groups in N-methyl-N-phenylsulfamide, for example, would create a specific steric environment around a coordinated metal center. This steric bulk can influence substrate approach and, consequently, the selectivity of the reaction (e.g., regioselectivity or stereoselectivity). wikipedia.org

The electronic nature of the sulfamide group also impacts catalyst performance. The electron-withdrawing character of the sulfonyl group can affect the electron density at the metal center, thereby influencing its catalytic activity. The stability of organometallic complexes is often enhanced by using polydentate ligands that bind tightly to the metal. wikipedia.org Pincer-type ligands, which feature a central coordinating group flanked by two donor arms, are known for their high stability and are often used in demanding catalytic applications like C-H activation. wikipedia.org Sulfamide moieties can be incorporated into such pincer ligands to confer specific properties on the catalyst. The rigidity and defined geometry of these pincer complexes prevent catalyst decomposition pathways and can lead to very high turnover numbers. wikipedia.org

A summary of how ligand properties influence catalysis is presented below.

Ligand PropertyInfluence on CatalysisExample Application
Steric Hindrance Controls substrate access to the catalytic center, influencing regioselectivity and enantioselectivity.Asymmetric synthesis, selective C-H functionalization. researchgate.netmdpi.com
Electronic Effects Modulates the electron density of the metal center, affecting its reactivity and the rate of catalytic steps (e.g., oxidative addition, reductive elimination).Optimization of cross-coupling reaction yields. wikipedia.org
Chelation/Geometry Enhances catalyst stability, prevents decomposition, and allows for reactions at high temperatures. wikipedia.orgDehydrogenation of alkanes, high-turnover cross-coupling reactions. wikipedia.org

Beyond direct coordination to the metal, the sulfamide group can exert significant influence through the second coordination sphere. These non-covalent interactions, such as hydrogen bonding, can orient substrates, stabilize transition states, and facilitate proton transfer steps within a catalytic cycle. rsc.org

In the context of a catalyst containing an N-H bond (as in a primary or secondary sulfonamide), this group can act as a hydrogen bond donor. This interaction can pre-organize a substrate for reaction with the metal center, leading to enhanced reaction rates and selectivities. Detailed computational studies and mechanistic experiments on related systems have highlighted the critical interplay between ligand design, substrate geometry, and these secondary interactions in determining the outcome of a reaction. rsc.org Though N-methyl-N-phenylsulfamide itself lacks an N-H donor, derivatives that do possess this feature can leverage these powerful, non-covalent interactions to control catalytic processes.

One of the most powerful applications of sulfamide-directed catalysis is in the field of C–H bond activation. snnu.edu.cn This technology allows for the direct conversion of ubiquitous C–H bonds into more complex functional groups, streamlining synthetic routes. mdpi.com Sulfonamide groups have proven to be effective directing groups for palladium-catalyzed C-H activation, enabling olefination, arylation, and alkylation reactions. nih.gov

A notable example is the ligand-enabled, palladium-catalyzed sp³ C-H macrocyclization to form macrocyclic sulfonamides. nih.gov In these reactions, a ligand, often a specific amino acid derivative, works in concert with the palladium catalyst and the substrate's directing group to facilitate the formation of a large ring structure. This demonstrates a sophisticated interplay where the sulfamide group directs the catalyst to a specific C-H bond on an alkyl chain, which then reacts to close the macrocycle. nih.gov Such strategies provide access to structurally complex and diverse molecules that would be difficult to synthesize using traditional methods. nih.gov

Precursors for Advanced Organic Synthesis

The N-methyl-N-phenylsulfamide structure serves not only as a ligand component but also as a versatile building block for constructing larger, non-biological molecular architectures. Its chemical handles—the phenyl ring and the sulfamide moiety—allow for a variety of subsequent chemical transformations.

The phenyl group of N-methyl-N-phenylsulfamide can be functionalized through standard aromatic substitution reactions. More advanced applications involve using the entire molecule as a key fragment in the assembly of complex systems. For example, related N-phenylsulfonamide derivatives containing a boronic ester group have been used in Suzuki-Miyaura cross-coupling reactions. ontosight.ai This allows the sulfamide-containing aryl unit to be coupled with other molecular fragments, providing a route to elaborate structures. ontosight.ai

The sulfamide core itself is a robust functional group that can be carried through multiple synthetic steps. orgsyn.org Its derivatives have been used as precursors in the synthesis of α-functionalized carbonyl compounds. orgsyn.org For instance, 4-Methyl-N-(phenylmethyl)benzenesulfonamide, a structural relative, is a key reagent in a one-pot process to access α-amino ester derivatives. orgsyn.org This highlights the potential of using N-methyl-N-phenylsulfamide as a precursor for introducing specific nitrogen-containing functionalities into complex organic molecules. The development of methods to create macrocycles and other complex scaffolds relies on such robust and versatile building blocks. nih.govnih.gov

Role in Multi-Component Reactions and Cascade Processes

While specific examples detailing the use of N-methyl-N-phenylsulfamide as a primary reactant in multi-component reactions (MCRs) and cascade processes are not extensively documented in current literature, the broader class of sulfamides and sulfonamides is increasingly utilized in such synthetic strategies. d-nb.infoorganic-chemistry.orgrsc.orgacs.org MCRs, which involve the combination of three or more starting materials in a single pot to form a product containing the essential parts of all components, benefit from the reactivity of the sulfamide moiety. rsc.org

The N-H bond in N-methyl-N-phenylsulfamide can act as a nucleophile, participating in reactions such as the organometallic Mannich-like three-component reaction for the synthesis of (diarylmethyl)sulfonamides. d-nb.info In these processes, a sulfonamide, a carbonyl compound, and an organic bromide can be coupled to form complex amine structures in a protected form. d-nb.info

Cascade reactions, which involve multiple intramolecular bond-forming events occurring sequentially without the need for isolating intermediates, also represent a potential area of application for N-methyl-N-phenylsulfamide derivatives. nih.govresearchgate.netyork.ac.uksemanticscholar.org For instance, electrochemical cascade reactions have been employed for the synthesis of complex sulfonamides containing medium-sized rings. nih.govsemanticscholar.org The N-methyl-N-phenyl substitution pattern could influence the stereochemical outcome and reactivity in such cascades, offering a tool for fine-tuning the synthesis of complex heterocyclic systems. The development of new synthetic methods, such as those for cyclic sulfonamides, highlights the ongoing exploration of this class of compounds in creating molecular diversity efficiently. york.ac.uk

Applications in Materials Science

The sulfamide functional group is a powerful hydrogen-bond donor and acceptor, a characteristic that is highly valuable in materials science for creating structured and functional materials. nih.gov

Polysulfamides, the -SO₂- analogues of polyureas, are an emerging class of polymers with potential applications in advanced materials due to their hydrogen-bonding capabilities, which can lead to materials with high thermal stability and tunable mechanical properties. nih.govnih.gov The synthesis of polysulfamides can be achieved through methods like Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. rsc.org

While research has not explicitly detailed the use of N-methyl-N-phenylsulfamide as a monomer, studies on closely related unsymmetrical sulfamides have demonstrated the feasibility of producing polysulfamides with tailored properties. nih.gov For example, the polymerization of AB-type monomers containing sulfamide linkages has yielded polysulfamides with high thermal stability, with decomposition temperatures ranging from 188 to 270 °C. acs.org The glass transition temperature (Tg) of these polymers can be modulated by altering the structure of the polymer backbone, with values reported from 77 °C for aliphatic backbones to 192 °C for more rigid aromatic structures. nih.govacs.org

The crystallinity of polysulfamides is also highly dependent on the monomer structure and the resulting hydrogen-bonding networks within the polymer chains. nih.gov This tunability suggests that polysulfamides derived from N-methyl-N-phenylsulfamide could be designed to have specific thermal and mechanical properties for various applications.

Table 1: Thermal Properties of Representative Polysulfamides

Polymer Monomer Structure Td (°C) at 5% Mass Loss Tg (°C) Crystallinity
Poly-3g Rigid Aromatic ~270 192 Amorphous
Poly-3h Aliphatic ~250 77 Semicrystalline
Poly-3c Aromatic/Aliphatic ~260 170 Semicrystalline

This table is generated based on data for analogous polysulfamides and illustrates the potential properties of polymers derived from N-methyl-N-phenylsulfamide. nih.govacs.org

Sulfonamide derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.netacs.orggoogle.commdpi.com The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. nih.gov The adsorption process can involve both physical (electrostatic) and chemical interactions. mdpi.com

The mechanism of corrosion inhibition by sulfonamides involves the presence of heteroatoms such as nitrogen, oxygen, and sulfur, as well as aromatic rings, which act as adsorption centers. mdpi.com These functional groups can donate electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. nih.gov The N-methyl-N-phenylsulfamide molecule possesses these key features, including the sulfonyl group, nitrogen atoms, and a phenyl ring, making it a promising candidate for corrosion inhibition.

Quantum chemical calculations and experimental studies on various sulfonamides have shown a strong correlation between their molecular structure and inhibition efficiency. acs.orgmdpi.com Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are indicative of the electron-donating and accepting abilities of the inhibitor molecule, respectively. mdpi.com

Table 2: Corrosion Inhibition Efficiency of Representative Sulfonamide Derivatives on Steel in Acidic Medium

Inhibitor Concentration Inhibition Efficiency (%)
Sulfacetamide 5 mM ~90
Sulfamerazine 5 mM ~92
Sulfapyridine 5 mM ~91
Sulfathiazole 5 mM ~93

This table presents data for analogous sulfonamide compounds to illustrate the potential effectiveness of N-methyl-N-phenylsulfamide as a corrosion inhibitor. nih.govresearchgate.net

The unique electronic and structural properties of the sulfamide group make it a valuable component in the design of functional organic materials, including chemical sensors and specialty polymers. rsc.orgtandfonline.com Sulfonamide-based compounds have been explored as chemosensors for the detection of various ions and molecules due to their ability to engage in specific binding interactions, leading to a detectable optical or electrochemical signal. rsc.orgtandfonline.com For instance, fluorescent sensors based on sulfonamides have been developed for the detection of metal ions and antibiotics. rsc.orgtandfonline.com

In the realm of specialty polymers, the incorporation of sulfonamide functionalities can impart specific properties such as pH-responsiveness. researchgate.netacs.org Sulfonamide-functionalized polymers have been developed for applications in water remediation and as gel polymer electrolytes for batteries. acs.orgcsic.es The N-methyl-N-phenylsulfamide moiety, with its specific steric and electronic profile, could be integrated into polymer backbones to create materials with tailored functionalities for applications in smart materials, drug delivery systems, and advanced electronics. nih.govrsc.org

Analytical Chemistry Applications (e.g., as chemical standards, derivatizing agents for non-biological targets)

In analytical chemistry, N-methyl-N-phenylsulfamide and its derivatives have potential applications as chemical standards and derivatizing agents. The use of isotopically labeled sulfonamides as analytical standards for the determination of sulfonamide residues in various matrices by chromatographic techniques is well-established. sigmaaldrich.comsigmaaldrich.com Given that N,N-dimethyl-N'-phenylsulfamide is a known metabolite of the fungicide Dichlofluanid, it serves as an important analytical standard in environmental monitoring.

Derivatization is a common strategy in gas chromatography (GC) to improve the volatility and thermal stability of analytes. nih.gov For sulfonamides, derivatization with reagents like (trimethylsilyl)diazomethane has been shown to be an effective method for their analysis by GC coupled with mass spectrometry (MS). nih.gov While not specifically documented for N-methyl-N-phenylsulfamide in non-biological contexts, this approach suggests its potential use as a derivatizing agent or a target for derivatization to facilitate its own analysis or the analysis of other compounds. The reactivity of the sulfamide group allows for the introduction of various tags that can enhance detection by different analytical techniques. nih.govmdpi-res.com

Table of Compounds Mentioned

Compound Name
N-methyl-N-phenylsulfamide
N-Benzyl-N-methyl-N'-phenylsulfamide
N,N-dimethyl-N'-phenylsulfamide
Dichlofluanid
Sulfacetamide
Sulfamerazine
Sulfapyridine
Sulfathiazole

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research into N-methyl-N-phenylsulfamide and its derivatives has primarily focused on their synthesis and potential as intermediates for more complex molecules. Key synthetic methodologies often involve the reaction of N-methylaniline with a sulfamoyl chloride or the reaction of an appropriate amine with N-methyl-N-phenylsulfamoyl chloride. A significant methodological advance has been the development of one-pot synthesis protocols and the use of modern catalytic systems to improve yields and simplify purification processes. For instance, methods have been developed for the synthesis of related sulfonamides using reagents like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which acts as both a sulfonyl transfer agent and a source of the cyano group, highlighting a move towards more efficient chemical transformations. cardiff.ac.uk

Studies on related phenylsulfonamides have revealed their reactivity in various transformations, including oxidation, reduction, and substitution reactions on the phenyl ring. While specific detailed studies on N-methyl-N-phenylsulfamide are less common, the existing literature on analogous compounds provides a foundational understanding of its likely chemical behavior. For example, the synthesis of N-phenylsulfonamide derivatives has been achieved with yields ranging from 69% to 95% by starting with simple aromatic amines like aniline (B41778). researchgate.net Furthermore, the application of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry represents a major advance, allowing for the efficient and high-yield synthesis of unsymmetrical sulfamides. rsc.org This methodology, which proceeds through an azasulfene intermediate, has been successfully used to prepare compounds like N-Benzyl-N-methyl-N'-phenylsulfamide, demonstrating its potential for creating diverse sulfamide (B24259) structures. rsc.org

The table below summarizes key synthetic approaches relevant to N-methyl-N-phenylsulfamide and its analogs.

Methodology Reagents/Catalysts Key Features Reference
Classical SulfonylationPhenylsulfonyl chloride, Et3N, THFStandard method for forming the sulfonamide bond. mdpi.com
SuFEx Click ChemistrySulfamoyl fluoride, Et3NHigh efficiency and yield for unsymmetrical sulfamides. rsc.org
DeoxycyanamidationN-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)Exploits desulfonylative reactivity for cyanamide (B42294) synthesis. cardiff.ac.uk
Multicomponent ReactionTriarylbismuthines, Na2S2O5, Nitro compoundsSustainable, one-pot synthesis in deep eutectic solvents. researchgate.net

Unresolved Challenges and Open Questions in N-Methyl-N-Phenylsulfamide Chemistry

Despite the synthetic groundwork, several challenges and questions remain in the chemistry of N-methyl-N-phenylsulfamide. A primary challenge is the lack of comprehensive studies dedicated specifically to this compound, with much of the current understanding being extrapolated from related sulfonamides. The full scope of its reactivity, particularly the influence of the N-methyl and N-phenyl groups on the sulfamide moiety's stability and reaction pathways, is not well-documented.

A significant open question pertains to its environmental fate and metabolism. Phenylsulfamide derivatives, used in various industrial and agricultural applications, have been detected in the environment. nih.govacs.org The degradation pathways of N-methyl-N-phenylsulfamide and the potential for it to transform into more persistent or toxic compounds during processes like water treatment are unknown. For related compounds like N,N-dimethyl-N'-phenylsulfamide, concerns about the formation of carcinogenic byproducts such as N-Nitrosodimethylamine (NDMA) have been raised, suggesting a critical need for similar investigations into the N-methyl-N-phenyl analog.

Furthermore, the structure-property relationships are not fully elucidated. While the impact of substituents on the biological activity of other sulfonamides is an active area of research, detailed studies correlating the specific structural features of N-methyl-N-phenylsulfamide with its physicochemical properties are scarce. This knowledge gap hinders the rational design of new functional molecules based on this scaffold.

Prospective Research Avenues in N-Methyl-N-Phenylsulfamide Chemistry

Future research should prioritize the development of more sustainable and efficient synthetic methods for N-methyl-N-phenylsulfamide. While classical methods exist, they often rely on hazardous solvents and reagents. smolecule.com Green chemistry principles could be applied by exploring syntheses in environmentally benign solvents like deep eutectic solvents, which have been successfully used for other sulfonamides. researchgate.net The development of catalytic, atom-economical reactions would be a significant advance. nih.gov For example, adapting multicomponent reactions that combine readily available starting materials in a single, efficient step could reduce waste and energy consumption. researchgate.net Additionally, exploring biocatalytic routes, using engineered enzymes, could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing N-methylated compounds. nih.gov

A systematic investigation into the reactivity of N-methyl-N-phenylsulfamide is a crucial future direction. This includes a detailed study of its behavior under various reaction conditions, such as oxidation, reduction, and different types of substitution. smolecule.com The N-S bond, a key feature of the molecule, could be a target for novel chemical transformations. Research into the desulfonylative reactivity of related compounds has opened up new synthetic possibilities, and similar pathways should be explored for N-methyl-N-phenylsulfamide. cardiff.ac.uk Investigating its potential as a precursor to reactive intermediates, analogous to the (carbamoyl)sulfenyl chlorides derived from related N-methylaniline structures, could lead to new reagents for organic synthesis and bioconjugation. nih.gov

While sulfonamides are well-known for their biological activity, the potential of N-methyl-N-phenylsulfamide in non-biological applications remains largely untapped. The nitrogen and oxygen atoms in the sulfamide group can act as coordination sites for metal ions, suggesting its potential use as a ligand in catalysis. nih.gov Future research could focus on synthesizing metal complexes of N-methyl-N-phenylsulfamide and evaluating their catalytic activity in various organic transformations.

In materials science, the sulfamide linkage can be incorporated into polymer backbones to create novel materials. Polysulfamides, synthesized via methods like SuFEx click chemistry, are an emerging class of polymers with potential applications based on their unique properties. rsc.org Investigating the polymerization of bifunctional monomers based on the N-methyl-N-phenylsulfamide structure could lead to new polymers with tailored thermal, mechanical, and optical properties. 103.203.175

Advanced computational modeling offers a powerful tool to accelerate research into N-methyl-N-phenylsulfamide. srce.hr Quantum chemical studies can be employed to understand its electronic structure, predict its reactivity, and elucidate reaction mechanisms at a molecular level. Molecular dynamics simulations can predict its physical properties and interactions with other molecules, which is crucial for designing applications in catalysis and materials science. srce.hr

Furthermore, the development of foundation models and machine learning algorithms in chemistry presents an exciting frontier. arxiv.org These tools can be trained on existing chemical data to predict the properties, reactivity, and synthetic accessibility of new molecules. orientjchem.org Applying such predictive models to N-methyl-N-phenylsulfamide and its derivatives could enable the in silico design of novel compounds with desired functionalities, significantly reducing the time and cost associated with experimental discovery. arxiv.orgnih.gov

The table below outlines potential areas for future computational studies.

Computational Method Research Goal Potential Insights Reference
Quantum Chemistry (DFT)Elucidate electronic structure and reactivity.Reaction pathways, transition state energies, spectroscopic properties.
Molecular Dynamics (MD)Simulate behavior in different environments.Solvation effects, conformational analysis, binding affinities. srce.hr
Machine Learning / AIPredict properties and design new molecules.Structure-property relationships, synthetic route prediction, virtual screening. arxiv.orgorientjchem.org
Foundation Models (e.g., ChemFM)Generalize across chemical tasks.Property prediction, conditional molecular generation, reaction prediction. arxiv.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-methyl-N-phenyl sulfamide in academic research?

  • Methodological Answer : Synthesis typically involves sulfonylation of N-methylaniline using sulfonyl chlorides under controlled conditions (e.g., inert atmosphere, low temperature). Characterization should employ spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and isolate byproducts .
    • Critical Consideration : Replication requires precise stoichiometric ratios and moisture-free conditions. Document deviations in reaction parameters (e.g., temperature, solvent) to troubleshoot yield variations .

Q. How can researchers design experiments to evaluate the stability of N-methyl-N-phenyl sulfamide under varying environmental conditions?

  • Methodological Answer : Use a factorial design to test stability across factors like temperature (20–80°C), pH (3–11), and UV exposure. Measure degradation via:

  • Kinetic Studies : Track half-life using HPLC or UV-Vis spectroscopy.
  • Thermogravimetric Analysis (TGA) : Identify thermal decomposition thresholds.
  • Control Groups : Include inert atmosphere samples to isolate oxidative degradation pathways .

Q. What analytical techniques are most effective for detecting impurities in N-methyl-N-phenyl sulfamide?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts.
  • X-Ray Diffraction (XRD) : Detect crystalline impurities.
  • Elemental Analysis : Verify stoichiometric consistency.
    • Data Interpretation : Compare results against reference standards and computational models (e.g., density functional theory for expected bond lengths) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for N-methyl-N-phenyl sulfamide be resolved?

  • Methodological Answer : Cross-validate findings using:

  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks.
  • Computational Chemistry : Simulate NMR/MS spectra (e.g., Gaussian or ORCA software) to match experimental data.
  • Collaborative Peer Review : Engage crystallography experts to reconcile structural discrepancies .

Q. What strategies optimize the reaction yield of N-methyl-N-phenyl sulfamide in multi-step syntheses?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, solvent polarity). Validate via:

  • Design of Experiments (DoE) : Identify critical parameters using central composite design.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with ionic liquids to improve sustainability .

Q. How can researchers integrate N-methyl-N-phenyl sulfamide into a theoretical framework for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Compute electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.
  • Conceptual Framework : Align hypotheses with established sulfonamide pharmacology or materials science theories .

Q. What methodologies address the challenges of scaling up N-methyl-N-phenyl sulfamide synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR) during pilot-scale reactions.
  • Risk Assessment Tools : Use Failure Mode and Effects Analysis (FMEA) to prioritize variables affecting yield/purity.
  • Batch-to-Batch Variability Analysis : Statistically compare lab-scale and scaled-up batches via ANOVA .

Q. How can computational models predict the environmental impact of N-methyl-N-phenyl sulfamide degradation products?

  • Methodological Answer :

  • Quantitative Structure-Activity Relationship (QSAR) : Predict ecotoxicity using software like ECOSAR.
  • Metabolite Tracking : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify transformation products.
  • Life Cycle Assessment (LCA) : Model environmental persistence and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.